molecular formula C23H35NO6 B12770128 Mycophenolate triethylamine CAS No. 66341-85-3

Mycophenolate triethylamine

Cat. No.: B12770128
CAS No.: 66341-85-3
M. Wt: 421.5 g/mol
InChI Key: UCVFIGBNEJKUIA-JOKMOOFLSA-N
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Description

Mycophenolate triethylamine is a chemical compound with the molecular formula C23H35NO6. It is a salt formed from mycophenolic acid and triethylamine. Mycophenolic acid is a potent immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The triethylamine salt form enhances the solubility and stability of mycophenolic acid, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mycophenolate triethylamine is synthesized by reacting mycophenolic acid with triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The process involves the following steps:

  • Dissolve mycophenolic acid in the chosen solvent.
  • Add triethylamine to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or evaporation of the solvent.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Mycophenolate triethylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Mycophenolate triethylamine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in studies involving cell proliferation and immune response.

    Medicine: this compound is investigated for its potential therapeutic effects in autoimmune diseases and organ transplantation.

    Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

Mycophenolate triethylamine exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a decrease in guanosine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed, reducing the immune response .

Comparison with Similar Compounds

Similar Compounds

    Mycophenolate mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.

    Mycophenolate sodium: Another salt form of mycophenolic acid, with improved gastrointestinal tolerability.

Uniqueness

Mycophenolate triethylamine is unique due to its enhanced solubility and stability compared to other forms of mycophenolic acid. This makes it more suitable for certain applications, particularly in pharmaceutical formulations and research settings.

Properties

CAS No.

66341-85-3

Molecular Formula

C23H35NO6

Molecular Weight

421.5 g/mol

IUPAC Name

N,N-diethylethanamine;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid

InChI

InChI=1S/C17H20O6.C6H15N/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;1-4-7(5-2)6-3/h4,20H,5-8H2,1-3H3,(H,18,19);4-6H2,1-3H3/b9-4+;

InChI Key

UCVFIGBNEJKUIA-JOKMOOFLSA-N

Isomeric SMILES

CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O

Canonical SMILES

CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Origin of Product

United States

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